Loxoprofen-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Loxoprofen-d4 is the definitive deuterated internal standard for LC-MS/MS quantification of loxoprofen in biological matrices. Its +4 Da mass shift ensures baseline spectral separation from the analyte, while near-identical physicochemical properties—chromatographic retention, extraction recovery, and ionization efficiency—eliminate quantification biases introduced by unlabeled or structurally mismatched surrogates (e.g., ibuprofen-d3). Fully characterized with traceability to USP/EP standards, it is purpose-built for method validation, pharmacokinetic studies, and QC in regulated pharmaceutical environments. For auditable bioanalytical data, Loxoprofen-d4 is the unequivocal choice.

Molecular Formula C15H18O3
Molecular Weight 250.33 g/mol
Cat. No. B12418164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoxoprofen-d4
Molecular FormulaC15H18O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O
InChIInChI=1S/C15H18O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13H,2-4,9H2,1H3,(H,17,18)/i2D2,3D2
InChIKeyYMBXTVYHTMGZDW-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Loxoprofen-d4 Analytical Reference Standard for NSAID Bioanalysis and Pharmacokinetic Quantification


Loxoprofen-d4 is a stable isotope-labeled analog of the nonsteroidal anti-inflammatory drug (NSAID) loxoprofen, featuring four deuterium atoms substituted at specific aliphatic positions on the cyclopentanone ring [1]. As a deuterated internal standard (IS), it possesses a molecular weight of 250.33 g/mol (C₁₅H₁₄D₄O₃), which represents a net mass shift of +4 Da relative to the unlabeled protio compound [2]. This compound is primarily employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods to enable accurate and precise quantification of loxoprofen in complex biological matrices [1].

Why Loxoprofen-d4 Cannot Be Replaced with Unlabeled Loxoprofen or Alternative NSAID Internal Standards


In quantitative LC-MS/MS bioanalysis, the internal standard must correct for matrix effects, ionization variability, and extraction recovery to ensure assay reliability. While unlabeled loxoprofen cannot be used as an internal standard for its own quantification due to analytical overlap, even closely related deuterated NSAID standards (e.g., ibuprofen-d3 or naproxen-d3) are inadequate surrogates . Such structural mismatches lead to differential chromatographic retention, disparate extraction recoveries, and inconsistent ionization suppression or enhancement profiles compared to the target analyte [1]. Loxoprofen-d4, as a stable isotope-labeled analog of loxoprofen, maintains near-identical physicochemical properties—including chromatographic retention time, extraction behavior, and ionization efficiency—to the analyte, thereby serving as the optimal internal standard for robust method validation and accurate quantification in biological samples .

Quantitative Differentiation of Loxoprofen-d4: Evidence-Based Comparator Analysis for Scientific Procurement


Isotopic Purity and Low Unlabeled Species Content in Loxoprofen-d4 vs. Loxoprofen-d3

High isotopic purity and minimal residual unlabeled species are critical for accurate quantification, as unlabeled loxoprofen contamination in the internal standard directly biases calibration curves. Loxoprofen-d4 is specified at ≥98% isotopic purity by NMR/LC [1], which ensures low background interference from the unlabeled analyte. In contrast, loxoprofen-d3 is subject to a kinetic isotope effect that can alter metabolic conversion rates (k_H/k_D ≈ 2.5), potentially affecting its suitability as an internal standard in certain metabolic studies .

Bioanalysis LC-MS/MS Pharmacokinetics

Mass Shift and Chromatographic Resolution of Loxoprofen-d4 vs. Loxoprofen

A sufficient mass difference between the analyte and internal standard is required to prevent spectral overlap and ensure accurate quantification. Loxoprofen-d4 provides a net mass shift of +4 Da relative to unlabeled loxoprofen, which generates a distinct isotopic pattern in mass spectrometry and facilitates clear chromatographic separation in high-resolution LC-MS/MS and HPLC [1].

Mass Spectrometry LC-MS/MS HPLC

Structural Integrity and Deuterium Exchange Stability of Loxoprofen-d4

Deuterium labels must be placed on non-exchangeable sites to prevent loss of the isotopic label in biological matrices, which would compromise quantification. Loxoprofen-d4 is deuterated at the 4,4,5,5-positions of the cyclopentanone ring, which are non-exchangeable carbon positions, ensuring the +4 Da mass shift remains stable during sample preparation and analysis [1]. In contrast, deuterium labels on heteroatoms or alpha to carbonyls are prone to exchange, leading to signal drift .

Stable Isotope Labeling Internal Standard LC-MS/MS

Regulatory Traceability and Compliance of Loxoprofen-d4 as a Reference Standard

For analytical method development and validation (AMV) and quality control (QC) applications, traceability to pharmacopeial standards is essential. Loxoprofen-d4 is offered as a fully characterized reference standard that is compliant with regulatory guidelines and traceable to USP or EP standards . This is in contrast to many research-grade deuterated compounds that are provided without full characterization or documented traceability.

Analytical Method Validation Quality Control Regulatory Compliance

Optimal Application Scenarios for Loxoprofen-d4 Based on Verified Performance Data


Quantitative Bioanalysis of Loxoprofen in Pharmacokinetic Studies

Loxoprofen-d4 is the preferred internal standard for LC-MS/MS quantification of loxoprofen in plasma and serum samples during preclinical and clinical pharmacokinetic studies. Its +4 Da mass shift ensures complete spectral separation from the analyte, while its near-identical physicochemical properties minimize matrix effects and improve assay accuracy [1].

Analytical Method Development and Validation for Pharmaceutical Quality Control

Due to its full characterization and documented traceability to USP/EP standards, Loxoprofen-d4 is ideally suited for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing environments where regulatory compliance is mandatory .

Metabolic Pathway and Drug-Drug Interaction Studies

The stable isotopic labeling of Loxoprofen-d4 at non-exchangeable positions allows for precise tracking of the parent drug in complex biological systems without interference from endogenous compounds, making it a valuable tool for investigating loxoprofen metabolism and assessing potential drug-drug interactions mediated by CYP3A or carbonyl reductases [2].

Therapeutic Drug Monitoring and Clinical Toxicology

In clinical laboratories performing therapeutic drug monitoring of loxoprofen, the use of Loxoprofen-d4 as an internal standard enhances assay robustness and accuracy, ensuring reliable quantification across patient samples with varying matrix compositions and lipid contents [1].

Technical Documentation Hub

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